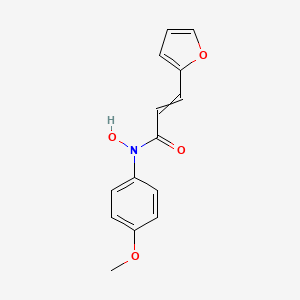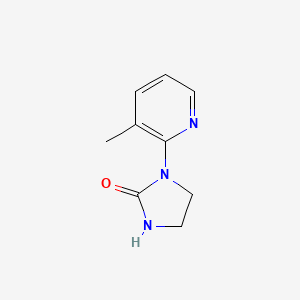![molecular formula C15H11ClN2S B14330358 2-([1,1'-Biphenyl]-2-yl)-5-(chloromethyl)-1,3,4-thiadiazole CAS No. 104090-71-3](/img/structure/B14330358.png)
2-([1,1'-Biphenyl]-2-yl)-5-(chloromethyl)-1,3,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-([1,1’-Biphenyl]-2-yl)-5-(chloromethyl)-1,3,4-thiadiazole is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of a biphenyl group and a chloromethyl group attached to the thiadiazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-2-yl)-5-(chloromethyl)-1,3,4-thiadiazole typically involves the reaction of biphenyl derivatives with thiadiazole precursors under specific conditions. One common method involves the chloromethylation of biphenyl derivatives followed by cyclization with thiadiazole precursors . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chloromethylation reactions followed by purification steps such as distillation and crystallization. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-([1,1’-Biphenyl]-2-yl)-5-(chloromethyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The thiadiazole ring can undergo oxidation and reduction under specific conditions, altering its electronic properties.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include halides, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of amine derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Wissenschaftliche Forschungsanwendungen
2-([1,1’-Biphenyl]-2-yl)-5-(chloromethyl)-1,3,4-thiadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of advanced materials and polymers with specific properties.
Wirkmechanismus
The mechanism of action of 2-([1,1’-Biphenyl]-2-yl)-5-(chloromethyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Bis(chloromethyl)biphenyl: Similar in structure but lacks the thiadiazole ring.
2-([1,1’-Biphenyl]-4-yl)-5-(chloromethyl)-1,3,4-thiadiazole: Similar but with a different substitution pattern on the biphenyl group.
Uniqueness
2-([1,1’-Biphenyl]-2-yl)-5-(chloromethyl)-1,3,4-thiadiazole is unique due to its specific substitution pattern and the presence of both a biphenyl group and a thiadiazole ring. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Eigenschaften
CAS-Nummer |
104090-71-3 |
|---|---|
Molekularformel |
C15H11ClN2S |
Molekulargewicht |
286.8 g/mol |
IUPAC-Name |
2-(chloromethyl)-5-(2-phenylphenyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C15H11ClN2S/c16-10-14-17-18-15(19-14)13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9H,10H2 |
InChI-Schlüssel |
WLMAWXUDHHEEOW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C3=NN=C(S3)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(2-Methylphenyl)-1-phenylpropyl]phosphonic acid](/img/structure/B14330277.png)

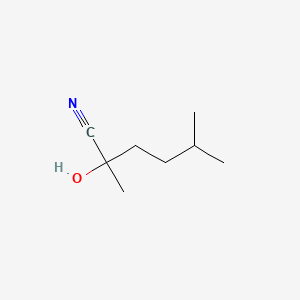
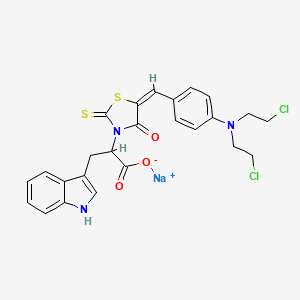
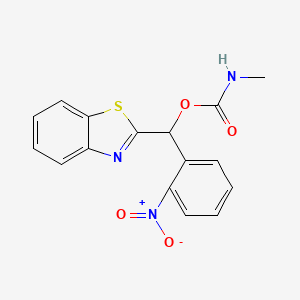
![1-Phenyl-7-oxa-2,6-dithiabicyclo[2.2.1]heptane](/img/structure/B14330314.png)
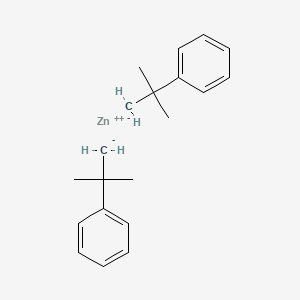
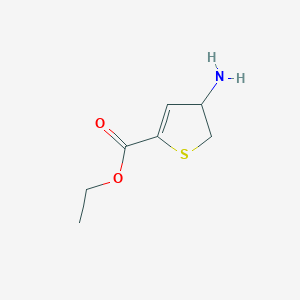
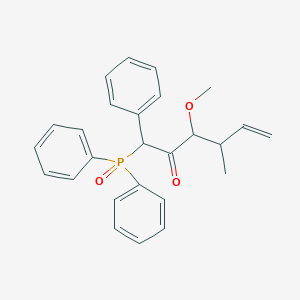
![Benzene, [[1-methyl-1-(nitromethyl)propyl]thio]-](/img/structure/B14330345.png)
![N-[(9H-Carbazol-9-yl)acetyl]-2-methylalanine](/img/structure/B14330350.png)
